molecular formula C21H17N3O2 B11622509 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate

Cat. No.: B11622509
M. Wt: 343.4 g/mol
InChI Key: ZJJYWHTUPVPORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is a chemical compound known for its applications in various fields, particularly in the stabilization of materials against ultraviolet (UV) radiation. This compound is often used as a UV absorber, protecting materials from the harmful effects of UV light by absorbing and dissipating the energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate typically involves several steps:

  • Diazotization Reaction: : This step involves the preparation of a diazonium salt from an aromatic amine. For instance, ortho-nitroaniline can be diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C).

  • Coupling Reaction: : The diazonium salt is then coupled with a phenol derivative, such as 4-methylphenol, in an alkaline medium to form an azo compound.

  • Reduction: : The azo compound is reduced to the corresponding amine using reducing agents like zinc dust and acetic acid.

  • Esterification: : Finally, the amine is esterified with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzotriazole ring to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Zinc dust, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its potential use in sunscreen formulations and other dermatological applications.

    Industry: Widely used in the production of plastics, fibers, and films to enhance their UV resistance.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV light from reaching and damaging the underlying material.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV absorber with similar applications.

    2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol: Used in similar contexts for UV stabilization.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-methylbenzoate is unique due to its specific structural features that provide efficient UV absorption and stability. Its combination of benzotriazole and benzoate moieties offers a balance of hydrophobicity and compatibility with various materials, making it highly effective in diverse applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 4-methylbenzoate

InChI

InChI=1S/C21H17N3O2/c1-14-7-10-16(11-8-14)21(25)26-20-12-9-15(2)13-19(20)24-22-17-5-3-4-6-18(17)23-24/h3-13H,1-2H3

InChI Key

ZJJYWHTUPVPORO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.